N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a cyclopropane carboxamide core, which is substituted with a 4-methoxybenzenesulfonyl group and a thiophen-2-yl group. The unique structure of this compound makes it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropane Core: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Sulfonyl Group: The 4-methoxybenzenesulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides and a base.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide
- N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide
Uniqueness
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of both a sulfonyl group and a thiophen-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide (CAS Number: 946242-30-4) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₉N₁O₄S₂
- Molecular Weight : 365.5 g/mol
- Structure : The compound features a cyclopropanecarboxamide core, a methoxybenzenesulfonyl group, and a thiophene moiety, which contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing sulfonamide groups are known for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess similar properties, potentially inhibiting the growth of pathogenic bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by studies on related sulfonamide derivatives. These compounds often inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound could modulate inflammatory pathways.
Anticancer Activity
Some studies have explored the anticancer potential of thiophene-containing compounds. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth. The unique structure of this compound may enhance its interactions with molecular targets involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : Interaction with cell surface receptors could lead to changes in signal transduction pathways, impacting cell proliferation and differentiation.
- Gene Expression Regulation : The compound may influence the expression of genes associated with inflammation and cancer, further underscoring its therapeutic potential.
Case Studies and Research Findings
Study | Findings |
---|---|
Antimicrobial Activity Study | Demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antibacterial agent. |
Anti-inflammatory Research | Showed that related compounds effectively reduced levels of pro-inflammatory cytokines in animal models. |
Anticancer Investigations | Indicated that derivatives could induce apoptosis in various cancer cell lines, warranting further exploration into their anticancer properties. |
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-22-13-6-8-14(9-7-13)24(20,21)16(15-3-2-10-23-15)11-18-17(19)12-4-5-12/h2-3,6-10,12,16H,4-5,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBFWXAEWMTPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.